molecular formula C10H20O7Si B6334204 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one CAS No. 42345-73-3

4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one

Cat. No. B6334204
CAS RN: 42345-73-3
M. Wt: 280.35 g/mol
InChI Key: MICBKZBCSXKCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one, also known as TMD, is a synthetic compound that has been used in a variety of scientific and industrial applications. It has been studied for its potential use in drug delivery, nanotechnology, and biotechnology, among other areas.

Scientific Research Applications

1. Enzyme Immobilization

4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one has been used in the immobilization of α-amylase onto a hybrid matrix. This process allows for enhanced enzyme activity at elevated temperatures and improved stability over multiple uses. The enzyme immobilized on this matrix retained 80% activity after 20 runs and only lost 30% of its activity in 25 days, compared to the free enzyme which lost its activity completely within 15 days (Türünç et al., 2009).

2. Material Synthesis and Application

This compound plays a role in synthesizing polymers with specific functional groups. For example, it's involved in creating 'quat-primer polymers' which have both cationic and reactive groups. These polymers, when spin-coated on substrates like graphite, create an ultrathin film, potentially useful in various material science applications (Goel et al., 2008).

3. Herbicidal Activity

Compounds related to 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one, specifically 4-[(benzyloxy)methyl]-1,3-dioxolanes, have shown herbicidal activity. This activity is not attributed to the efficient complexation of the herbicide with metal ions, suggesting a different mechanism of action (Chrystal et al., 1990).

4. Polymer Synthesis and Characterization

The compound has also been used in the synthesis of glycerin carbonate-based intermediates and subsequently in the creation of polyhydroxyurethanes without isocyanate. These polyhydroxyurethanes exhibited varying glass transition temperatures and molecular weights, which are significant in materials science and polymer chemistry (Benyahya et al., 2011).

properties

IUPAC Name

4-(3-trimethoxysilylpropoxymethyl)-1,3-dioxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7Si/c1-12-18(13-2,14-3)6-4-5-15-7-9-8-16-10(11)17-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICBKZBCSXKCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOCC1COC(=O)O1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962431
Record name 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one

CAS RN

42345-73-3
Record name 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42345-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((3-(Trimethoxysilyl)propoxy)methyl)-1,3-dioxolan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042345733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[3-(trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
Reactant of Route 2
Reactant of Route 2
4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
Reactant of Route 3
Reactant of Route 3
4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
Reactant of Route 4
Reactant of Route 4
4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
Reactant of Route 5
Reactant of Route 5
4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
Reactant of Route 6
Reactant of Route 6
4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.